2-(Benzhydryl-methyl-amino)ethanol
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Overview
Description
2-(Benzhydryl-methyl-amino)ethanol is an organic compound with the molecular formula C16H19NO. It is known for its use as a solvent for dyestuffs, oils, gums, resins, waxes, nitrocellulose, and ethylcellulose. Additionally, it finds applications in organic synthesis, froth flotation, and brake fluids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzhydryl-methyl-amino)ethanol typically involves the reaction of benzhydryl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzhydryl-methyl-amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Results in various amines or alcohols.
Substitution: Leads to the formation of different substituted compounds
Scientific Research Applications
2-(Benzhydryl-methyl-amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a component in certain biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(Benzhydryl-methyl-amino)ethanol involves its interaction with molecular targets such as enzymes and receptors. It can act as a solvent, facilitating the dissolution and transport of other molecules. Additionally, its structure allows it to participate in various chemical reactions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: An ether that is the benzhydryl ether of 2-(dimethylamino)ethanol, used as an H1-receptor antagonist.
Pridinol: A benzhydryl compound used as a muscle relaxant.
Diphenylprolinol: A benzhydryl compound with stimulant properties.
Uniqueness
2-(Benzhydryl-methyl-amino)ethanol is unique due to its specific structure, which combines a benzhydryl group with a methylamino and ethanol moiety. This unique combination allows it to serve as a versatile solvent and reagent in various chemical and industrial applications .
Properties
CAS No. |
63765-72-0 |
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Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
2-[benzhydryl(methyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-17(12-13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H |
InChI Key |
LPAKVWYPNNCYRA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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